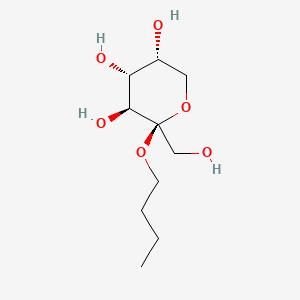

n-Butyl-beta-d-fructopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Butyl-beta-d-fructopyranoside is a chemical compound known for its unique properties and applications in various scientific fields. It is a white solid with a sweet taste, low solubility in water, and good solubility in ethanol, methanol, and ketone solvents . The compound is stable at room temperature and does not decompose easily .

作用机制

Target of Action

n-Butyl-beta-D-fructopyranoside is primarily used as a reagent in biochemical laboratories . It is often used for the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Mode of Action

It is known to be used in the solubilization or defatting of proteins, as well as in the separation and purification of proteins .

Biochemical Pathways

This compound is involved in the biochemical pathways related to protein expression and purification . It is also used in the synthesis of glycosides and in glycoscience research .

Pharmacokinetics

It is known that it is a white solid with a sweet taste, and it has low solubility in water but is soluble in ethanol, methanol, and ketone solvents .

Result of Action

The result of the action of this compound is primarily seen in its ability to aid in the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. It should be stored at 2-8℃ .

生化分析

Biochemical Properties

n-Butyl-beta-d-fructopyranoside plays a significant role in biochemical reactions, particularly in the study of enzymes such as cytochrome P450 . It interacts with various biomolecules, including membrane proteins, by aiding in their expression and purification . The compound’s interactions are primarily based on its ability to solubilize and stabilize these proteins, making it a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis through the mitochondrial pathway, making it useful in cancer research . Additionally, it has been observed to exhibit marginal cytotoxicity against certain cell lines, such as the P388 murine leukemia cell line . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, such as cytochrome P450, by stabilizing their structure and enhancing their solubility . These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability and is not easily decomposed at room temperature . Over time, its effects on cellular function can vary, with long-term studies indicating its potential for sustained influence on cellular processes. The compound’s stability and degradation profile make it suitable for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dosage of 10 mg/kg in animal experiments has been used to study its biological activity . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in research settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its functional role in cellular processes.

准备方法

n-Butyl-beta-d-fructopyranoside is typically synthesized through chemical methods. The primary synthetic route involves the esterification of fructose with n-butanol . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with careful control of reaction conditions to optimize yield and purity .

化学反应分析

n-Butyl-beta-d-fructopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

科学研究应用

n-Butyl-beta-d-fructopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sugar compounds and the study of glycobiology . In biology, it is employed in the expression and purification of membrane proteins, as well as in the study of enzymes such as cytochrome P450 . In medicine, it is used for the solubilization and purification of membrane-bound enzymes and DNA. Additionally, it is utilized in the field of pharmacognosy for the isolation and identification of natural products.

相似化合物的比较

n-Butyl-beta-d-fructopyranoside can be compared with other similar compounds, such as n-butyl-alpha-l-rhamnopyranoside and other fructosides . These compounds share similar structural features and solubilizing properties. this compound is unique in its specific applications and stability under various conditions . Its ability to solubilize membrane proteins without denaturing them sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including stability, solubility, and mild nature, make it an invaluable tool in scientific research. The compound’s ability to interact with specific molecular targets and pathways further enhances its utility in various fields.

属性

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: this compound is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate this compound from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating this compound. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of this compound?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)